3,5-Dichloro-L-tyrosine
Overview
Description
3,5-Dichloro-L-tyrosine is a chloroamino acid that is L-tyrosine carrying chloro- substituents at positions C-3 and C-5 of the benzyl group. It is a dihalogenated L-tyrosine, a dichlorobenzene, a non-proteinogenic L-alpha-amino acid and a chloroamino acid .
Synthesis Analysis
The synthesis of 3,5-Dichloro-L-tyrosine involves the iodination of iodine monochloride. The optimal conditions for iodination of iodine monochloride were found to be: the volume ratio of acetic acid solvent to iodine monochloride was 8:1, the mole ratio of iodine monochloride to L-tyrosine was 3.6:1, and the reaction temperature was 60 ℃ . In another study, twenty-two halogenated L-tyrosine derivatives were synthesized to examine new substances for the treatment of Chagas disease .
Molecular Structure Analysis
The molecular formula of 3,5-Dichloro-L-tyrosine is C9H9Cl2NO3 . The structure of the compound includes a benzyl group with chloro- substituents at positions C-3 and C-5 .
Physical And Chemical Properties Analysis
The molecular weight of 3,5-Dichloro-L-tyrosine is 250.08 g/mol . The compound is a dihalogenated L-tyrosine, a dichlorobenzene, a non-proteinogenic L-alpha-amino acid and a chloroamino acid .
Scientific Research Applications
Stereochemical Studies : 3,5-Dichloro-L-tyrosine undergoes deaminative bromination to the corresponding α-bromo acid with retention of configuration. This process is influenced by strong neighboring aryl group participation as a phenoxide form (Koga, Juang, & Yamada, 1978).
Biomarkers of Respiratory Tract Exposure : 3,5-Dichloro-L-tyrosine, along with 3-chlorotyrosine, serves as a biomarker for myeloperoxidase-catalyzed chlorine stress in various physiological conditions and can indicate exposure to environmental gaseous chlorinating chemicals (Sochaski, Jarabek, Murphy, & Andersen, 2008).
Nitrating and Chlorinating Species Formation : In a reaction involving nitrite and hypochlorous acid, 3,5-Dichloro-L-tyrosine is formed alongside other products. This indicates the potential role of these reactions in inflammation-mediated protein modification and tissue injury (Eiserich et al., 1996).
Protein and Nucleic Acid Components : Studies on L-tyrosine and its derivatives like 3,5-Dichloro-L-tyrosine contribute to understanding the crystal and molecular structures of these components, which are crucial in biochemical research (Frey, Koetzle, Lehmann, & Hamilton, 1973).
Histone Protein Damage : Hypochlorous acid exposure leads to the formation of 3,5-Dichloro-L-tyrosine in histone proteins, providing insights into chemical damage mechanisms in chromatin (Kang & Neidigh, 2008).
Synthesis and Analysis of Derivatives : Research on synthesizing and analyzing derivatives of L-tyrosine, including 3,5-Dichloro-L-tyrosine, contributes to various applications in chemistry and biochemistry (Allevi, Olivero, & Anastasia, 2004).
Brominated Protein Immunogenicity : Studies on the immunogenicity of brominated proteins, including those involving dihalogenated tyrosines like 3,5-dichlorotyrosine, provide insights into allergic responses and potential diagnostic markers (Kato et al., 2005).
Biotechnological Production : L-tyrosine, and by extension its derivatives, have significant potential in biotechnological production for various industrial and pharmaceutical applications (Lütke-Eversloh, Santos, & Stephanopoulos, 2007).
properties
IUPAC Name |
(2S)-2-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHURJQUHZHALJ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331461 | |
Record name | 3,5-Dichloro-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-L-tyrosine | |
CAS RN |
15106-62-4 | |
Record name | 3,5-Dichloro-L-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015106624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichloro-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DICHLORO-L-TYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N303G0Z9AR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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